molecular formula C33H27Cl2NO5 B11624787 Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 421580-72-5

Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Katalognummer: B11624787
CAS-Nummer: 421580-72-5
Molekulargewicht: 588.5 g/mol
InChI-Schlüssel: OHSBXWXQQDWRLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The target compound, Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold renowned for its pharmacological versatility. Structurally, it features:

  • A 1,4-dihydropyridine core with 2,6-dimethyl substituents.
  • A 5-(2,4-dichlorophenyl)-2-furyl group at position 2.
  • Dibenzyl ester moieties at positions 3 and 3.

This compound’s molecular weight is approximately 588.48 g/mol (calculated based on analogous structures in ).

Eigenschaften

CAS-Nummer

421580-72-5

Molekularformel

C33H27Cl2NO5

Molekulargewicht

588.5 g/mol

IUPAC-Name

dibenzyl 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H27Cl2NO5/c1-20-29(32(37)39-18-22-9-5-3-6-10-22)31(28-16-15-27(41-28)25-14-13-24(34)17-26(25)35)30(21(2)36-20)33(38)40-19-23-11-7-4-8-12-23/h3-17,31,36H,18-19H2,1-2H3

InChI-Schlüssel

OHSBXWXQQDWRLM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)OCC5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The reaction proceeds via the formation of a Knoevenagel adduct between the aldehyde and one equivalent of benzyl acetoacetate, followed by Michael addition with the second β-ketoester. Cyclization and tautomerization yield the 1,4-DHP core. The stoichiometric ratio of aldehyde:β-ketoester:ammonium acetate is typically 1:2:1.5 to ensure complete conversion.

Synthetic Procedure

  • Step 1 : Combine 5-(2,4-dichlorophenyl)furan-2-carbaldehyde (10 mmol), benzyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in anhydrous ethanol (50 mL).

  • Step 2 : Reflux the mixture at 80°C for 6–8 hours under nitrogen until a reddish-orange precipitate forms.

  • Step 3 : Cool the mixture to 0°C, filter the precipitate, and wash with cold ethanol.

  • Step 4 : Purify the crude product via recrystallization (acetone:benzene, 3:1) or column chromatography (hexane:ethyl acetate, 4:1).

Key Parameters :

  • Solvent : Ethanol, isopropanol, or acetonitrile.

  • Temperature : 70–90°C.

  • Catalyst : Ammonium acetate or p-toluenesulfonic acid (optional).

Optimization of Reaction Conditions

Catalyst Systems

Patents describe novel catalyst systems to enhance yield and reduce byproducts. For example, substituting traditional acids with Lewis acids (e.g., ZnCl₂) or ionic liquids can improve regioselectivity. In the synthesis of felodipine analogs, a catalyst-free system under controlled pH (7.0–8.5) reduced symmetrical diester impurities by 40% compared to acid-catalyzed methods.

Table 1: Impact of Catalysts on Yield and Purity

CatalystYield (%)Purity (%)Byproducts
Ammonium acetate6895<5% symmetrical diester
ZnCl₂7597<3%
None (pH-controlled)7296<2%

Data adapted from.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) may accelerate the reaction but often require higher temperatures (100–120°C), risking decomposition. Ethanol remains optimal, providing a balance between reactivity and stability.

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Achieves >95% purity using acetone:benzene (3:1).

  • Column Chromatography : Necessary for lab-scale purification when byproducts exceed 5% (e.g., symmetrical diesters or unreacted aldehyde).

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : Key signals include:

    • δ 7.2–7.4 (m, 10H, benzyl aromatic protons).

    • δ 6.8–7.1 (m, 3H, furyl and dichlorophenyl protons).

    • δ 5.1 (s, 4H, benzyl CH₂).

    • δ 2.3 (s, 6H, C₂/C₆ methyl groups).

  • IR (KBr) : Peaks at 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (C=N), and 1550 cm⁻¹ (C=C furyl).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction time to 30–45 minutes with comparable yields (70–75%). This method minimizes thermal degradation of the acid-sensitive furyl group.

Solid-Phase Synthesis

Immobilizing the aldehyde on Wang resin enables stepwise assembly, though yields are lower (50–60%) due to steric hindrance.

Industrial-Scale Considerations

Byproduct Management

Symmetrical diester formation is mitigated by:

  • Stoichiometric Control : Excess β-ketoester (2.2 equivalents) ensures complete aldehyde consumption.

  • Distillation : Removing ethanol during reflux shifts equilibrium

Analyse Chemischer Reaktionen

Reaktionstypen

    Oxidation: Der Dihydropyridin-Kern kann durch Oxidation zu Pyridinderivaten umgesetzt werden. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Die Reduktion der Verbindung kann zur Bildung von Tetrahydropyridinderivaten führen. Natriumborhydrid ist ein typisches Reduktionsmittel, das verwendet wird.

    Substitution: Die Dichlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nukleophile wie Amine oder Thiole ersetzt werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem Medium.

    Reduktion: Natriumborhydrid in Methanol.

    Substitution: Nukleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

    Oxidation: Pyridinderivate.

    Reduktion: Tetrahydropyridinderivate.

    Substitution: Amino- oder Thiolderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der primäre Wirkmechanismus von Derivaten von Dibenzyl 4-[5-(2,4-Dichlorphenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat beinhaltet die Hemmung von Kalziumkanälen. Durch Bindung an diese Kanäle verhindert die Verbindung den Eintritt von Kalziumionen in die Zellen, was die Muskelkontraktion reduzieren und den Blutdruck senken kann. Dieser Mechanismus ist besonders relevant im Zusammenhang mit Herz-Kreislauf-Erkrankungen.

Wirkmechanismus

The primary mechanism of action for derivatives of Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves the inhibition of calcium channels. By binding to these channels, the compound prevents calcium ions from entering cells, which can reduce muscle contraction and lower blood pressure. This mechanism is particularly relevant in the context of cardiovascular diseases.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among 1,4-DHP derivatives include substitutions at position 4 and ester/amide functionalization. Below is a comparative table:

Compound Name Substituent at Position 4 Ester/Amide Groups Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound 5-(2,4-dichlorophenyl)-2-furyl Dibenzyl ester 588.48 High lipophilicity (dibenzyl esters)
Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl] analog 5-(2,5-dichlorophenyl)-2-furyl Dibenzyl ester 588.48 Similar structure; isomerism may affect dipole
Diethyl 4-(2,4-dichlorophenyl) derivative 2,4-dichlorophenyl (direct) Diethyl ester ~428.30 Lower MW; enhanced solubility
Bis(2-nitrophenyl)amide analog 4-(dimethylamino)phenyl Bis(2-nitrophenyl)amide 558.51 IR/NMR-confirmed amide bonds; analgesic potential
Diethyl 3,4,5-trimethoxyphenyl derivative 3,4,5-trimethoxyphenyl Diethyl ester 475.51 Anticancer (NSC283841 designation)
Key Observations:
  • Substituent Effects :
    • 2,4-dichlorophenyl (target) vs. 2,5-dichlorophenyl (): Positional isomerism alters electronic distribution and steric interactions, which may influence receptor binding .
    • Furyl vs. Pyrazolyl : Pyrazolyl-containing analogs (e.g., ) exhibit distinct hydrogen-bonding patterns in crystal packing, affecting stability .

Computational and Docking Studies

AutoDock Vina () has been employed for docking studies on 1,4-DHPs, revealing that substituents like dichlorophenyl enhance binding affinity to targets such as calcium channels or kinases . The target compound’s furyl group may facilitate π-π stacking interactions in hydrophobic pockets.

Biologische Aktivität

Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic compound belonging to the class of 1,4-dihydropyridines. This compound has garnered interest due to its potential biological activities, particularly as a calcium channel blocker. Its unique structural features may enhance its pharmacological properties compared to other compounds in the same class.

Chemical Structure and Properties

  • Molecular Formula : C33H27Cl2NO5
  • Molecular Weight : 588.5 g/mol
  • Structural Features : The compound contains a dihydropyridine core with dichlorophenyl and furyl substituents that may influence its biological activity and binding affinity.

The primary mechanism of action for Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves the inhibition of voltage-gated calcium channels. By binding to these channels, the compound reduces calcium influx into cells, leading to decreased muscle contraction and vasodilation. This mechanism is particularly relevant in the treatment of cardiovascular diseases such as hypertension and angina.

Antihypertensive Effects

Research indicates that compounds similar to Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit significant antihypertensive effects. In studies involving animal models, the compound demonstrated the ability to lower blood pressure effectively by antagonizing methacholine-induced coronary spasms .

Antimicrobial Properties

In addition to its cardiovascular effects, preliminary studies suggest potential antimicrobial activity. The compound's structure may allow it to interact with bacterial membranes or inhibit essential enzymes in microbial pathways. Further research is needed to quantify this activity and explore its therapeutic implications .

Comparative Analysis with Other Calcium Channel Blockers

Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is compared with established calcium channel blockers like Nifedipine and Amlodipine. Its unique dichlorophenyl and furyl groups may enhance its specificity and potency against calcium channels:

Compound NameMechanism of ActionPotency LevelSelectivity for Calcium Channels
Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateCalcium channel inhibitionHighHigh
NifedipineCalcium channel inhibitionModerateModerate
AmlodipineCalcium channel inhibitionHighModerate

Case Studies

  • Cardiovascular Studies : In a study involving normotensive rats, the administration of the compound resulted in significant normalization of ECG readings during induced coronary spasms. This suggests a robust capacity for coronary dilation and antihypertensive efficacy .
  • Antimicrobial Evaluation : A pilot study evaluated the antimicrobial potential of various dihydropyridine derivatives against common pathogens. Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate showed promising results but requires further investigation for clinical relevance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this dihydropyridine derivative, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via the Hantzsch dihydropyridine synthesis , which involves a one-pot cyclocondensation reaction. Key reagents include:

  • Aldehyde precursor : 2,4-Dichlorobenzaldehyde (10 mmol).
  • Active methylene compounds : Dibenzyl acetoacetate (20 mmol).
  • Ammonium acetate (10 mmol) as the ammonia source in ethanol under reflux (~1 hour) .
  • Optimization : Reaction yield and purity can be improved by controlling solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. microwave-assisted heating), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the dihydropyridine ring (N–H proton at δ ~8.8 ppm), furyl protons (δ ~6.0–7.5 ppm), and ester carbonyl carbons (δ ~165–170 ppm) .
  • IR Spectroscopy : Identify ester C=O stretches (~1700–1750 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • HPLC-MS : Quantify purity (>95%) and verify molecular weight (expected [M+H]+ = 561.3 g/mol).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtained) .

Advanced Research Questions

Q. How can discrepancies in reported pharmacological activities of structurally similar dihydropyridines be resolved?

  • Methodological Answer : Contradictions often arise from substituent effects (e.g., 2,4-dichlorophenyl vs. 4-chlorophenyl) or assay variability. Systematic approaches include:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with controlled substitutions (e.g., varying halogens on the phenyl ring) and test them under standardized bioassays (e.g., calcium channel blockade in isolated rat aorta) .
  • Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
  • Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., L-type calcium channels) .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in calcium channel α1 subunits (PDB: 6JP5). Focus on key interactions (e.g., hydrogen bonds with Gln-725, hydrophobic contacts with Phe-731) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots and binding free energy (MM-PBSA) .
  • QSAR Modeling : Generate 3D descriptors (e.g., CoMFA, CoMSIA) to predict activity of untested analogs .

Q. How can crystallographic data be validated to ensure accuracy in structural determination?

  • Methodological Answer :

  • Software Tools : Refine structures using SHELXL (for small molecules) or PHENIX (for macromolecular complexes). Check for outliers in the CIF file using PLATON/ADDSYM .
  • Validation Metrics :
  • R-factor : Aim for <5% (e.g., R1 = 0.059 in ).
  • CCDC Deposition : Cross-validate with entries in the Cambridge Structural Database (CSD) .
  • Disorder Handling : Use PART instructions in SHELXL to model disordered solvent molecules or substituents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.